![molecular formula C23H21FN2O6S B2677802 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-51-9](/img/structure/B2677802.png)
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H21FN2O6S and its molecular weight is 472.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Naphthoquinones, including derivatives of the compound , have been investigated for their antimicrobial effects. These compounds exhibit redox properties that can disrupt bacterial and fungal cell membranes, leading to growth inhibition or cell death. Researchers have explored their potential as antibacterial agents against multidrug-resistant strains .
Antitumoral Activity
The same naphthoquinone derivatives have also shown promise in the field of oncology. Their redox properties play a crucial role in inducing oxidative stress within cancer cells, leading to apoptosis (programmed cell death). Preclinical studies have evaluated their efficacy against various cancer types, making them potential candidates for further drug development .
Synthesis and Modification
Efforts have been made to synthesize and modify naphthoquinone derivatives, including the compound . Chemical modifications, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, and indole groups, enhance their pharmacological properties. These modifications can improve solubility, bioavailability, and target specificity .
Redox Mechanisms
Understanding the redox properties of these derivatives is crucial. They can act as electron carriers, participate in enzymatic reactions, and influence cellular signaling pathways. Researchers investigate how these compounds interact with cellular components, including proteins and nucleic acids .
Multidrug-Resistant Bacteria
Given the global challenge of antibiotic resistance, compounds like the one are being explored as potential solutions. Their ability to combat multidrug-resistant bacteria makes them valuable candidates for novel antimicrobial therapies .
Traditional Medicine
Naphthoquinones have historical use in traditional medicine. Investigating their traditional applications and validating their efficacy through modern research is an ongoing area of interest .
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)18-10-8-17(24)9-11-18)32-33(29,30)19-12-7-15-5-3-4-6-16(15)13-19/h7-14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNKYCDPAMAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.